molecular formula C24H19NO4 B12159224 N-[2-(4-hydroxyphenyl)ethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide

N-[2-(4-hydroxyphenyl)ethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide

Cat. No.: B12159224
M. Wt: 385.4 g/mol
InChI Key: CVWYEDNIKTVQQH-UHFFFAOYSA-N
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Description

N-[2-(4-hydroxyphenyl)ethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides and coumarins. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide typically involves the reaction of 4-hydroxyphenethylamine with 4-(2-oxo-2H-chromen-3-yl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the coumarin moiety can be reduced to form dihydrocoumarins.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrocoumarins.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-[2-(4-hydroxyphenyl)ethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide involves its interaction with various molecular targets. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds with biological macromolecules, affecting their function. The compound may inhibit enzymes or interact with receptors, leading to its observed biological effects. Specific pathways involved include the inhibition of bacterial DNA gyrase and the modulation of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxycoumarin derivatives: These compounds share the coumarin core structure and exhibit similar biological activities.

    Benzamide derivatives: Compounds like N-(4-hydroxyphenyl)benzamide have similar structural features and biological properties.

Uniqueness

N-[2-(4-hydroxyphenyl)ethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide is unique due to the combination of the benzamide and coumarin moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties.

Properties

Molecular Formula

C24H19NO4

Molecular Weight

385.4 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-4-(2-oxochromen-3-yl)benzamide

InChI

InChI=1S/C24H19NO4/c26-20-11-5-16(6-12-20)13-14-25-23(27)18-9-7-17(8-10-18)21-15-19-3-1-2-4-22(19)29-24(21)28/h1-12,15,26H,13-14H2,(H,25,27)

InChI Key

CVWYEDNIKTVQQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)O

Origin of Product

United States

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